Thiourea, N-(2-pyridinylmethyl)-
Description
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Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
pyridin-2-ylmethylthiourea |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |
InChI Key |
GRIYSTINVSEMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
N-(2-Pyridinylmethyl)thiourea: Structural Properties, Synthesis, and Applications
This guide provides an in-depth technical analysis of N-(2-pyridinylmethyl)thiourea , a critical ligand in coordination chemistry and a pharmacophore in drug development.
Executive Summary
N-(2-pyridinylmethyl)thiourea (also known as 1-(pyridin-2-ylmethyl)thiourea or N-(2-picolyl)thiourea ) is a bifunctional organic ligand characterized by a pyridine ring connected to a thiourea moiety via a methylene bridge. Its chemical significance lies in its ability to act as a multidentate chelator, forming stable complexes with transition metals (e.g., Cu, Ni, Zn) through its pyridine nitrogen and thiocarbonyl sulfur/nitrogen atoms.
In the pharmaceutical sector, this scaffold is a potent urease inhibitor , targeting the nickel-active site of the enzyme to treat Helicobacter pylori infections and prevent catheter encrustation. It also serves as a versatile intermediate in the synthesis of heterocyclic compounds like 2-aminothiazoles and iminothiazolidinones .
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 1-(pyridin-2-ylmethyl)thiourea[1]
-
Common Names: N-(2-picolyl)thiourea; 2-pyridylmethylthiourea
-
Molecular Formula: C
H N S[2] -
Molecular Weight: 167.23 g/mol [2]
-
CAS Number: 14294-11-2 (Note: This CAS is often associated with the direct analog 1-(pyridin-2-yl)thiourea; specific derivatives may have unique identifiers).
Structural Features
The molecule consists of three distinct functional zones:
-
Pyridine Ring: Acts as a hard donor site (sp
Nitrogen). -
Methylene Bridge (-CH
-): Provides flexibility, preventing rigid steric hindrance during metal coordination. -
Thiourea Moiety (-NH-C(=S)-NH
): Acts as a soft donor site (Sulfur) and a hydrogen bond donor (NH).
Tautomerism
Like all thioureas, N-(2-pyridinylmethyl)thiourea exists in a tautomeric equilibrium between the thione (dominant in solid state/neutral solution) and thiol (favored in alkaline solution/complexation) forms.
Figure 1: Tautomeric equilibrium critical for coordination chemistry.
Synthesis & Manufacturing
The synthesis of N-(2-pyridinylmethyl)thiourea is typically achieved through the nucleophilic addition of 2-(aminomethyl)pyridine (2-picolylamine) to a thiocyanate source.
Synthetic Pathways
Method A: Ammonium Thiocyanate Route (Standard)
This method involves the rearrangement of the thiocyanate salt of the amine.
-
Reagents: 2-Picolylamine, Ammonium Thiocyanate (NH
SCN), Acid catalyst (HCl). -
Mechanism: Formation of the amine hydrochloride, followed by heating with NH
SCN to induce isomerization into the thiourea. -
Yield: Moderate to High (60-80%).
Method B: Benzoyl Isothiocyanate Route (High Purity)
Used when high purity is required to avoid polysubstituted byproducts.
-
Step 1: Reaction of Benzoyl chloride with NH
SCN to form Benzoyl isothiocyanate (in situ). -
Step 2: Addition of 2-Picolylamine to form 1-benzoyl-3-(2-pyridinylmethyl)thiourea.
-
Step 3: Alkaline hydrolysis (NaOH) to remove the benzoyl group, yielding the free thiourea.
Figure 2: High-purity synthesis pathway via benzoyl isothiocyanate intermediate.
Physicochemical Profiling
| Property | Value/Description |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in Water; Insoluble in Hexane |
| pKa | ~13.8 (Thiourea proton), ~3-4 (Pyridine nitrogen) |
| UV-Vis Absorption | |
| IR Spectrum | 3200-3400 cm |
Coordination Chemistry
N-(2-pyridinylmethyl)thiourea is a versatile ligand that can adopt multiple coordination modes depending on the metal ion and pH.
Chelation Modes
-
Bidentate (N,S) Mode: The most common mode with soft metals (Cu(I), Ag(I), Pd(II)). The pyridine nitrogen and the thione sulfur bind to the metal, forming a stable chelate ring.
-
Monodentate (S) Mode: Binding solely through the sulfur atom, common with borderline acids (Zn(II), Cd(II)) or when steric hindrance prevents chelation.
-
Bridging Mode: The sulfur atom can bridge two metal centers, forming polymeric structures.
Chelate Ring Geometry: When acting as a bidentate ligand (N,S), the ligand forms a six-membered chelate ring (Metal-S-C-N-C-C-N). This ring size is thermodynamically stable, contributing to the high formation constants of these complexes.
Biological Applications & Pharmacology
Urease Inhibition
The primary pharmacological application of this scaffold is the inhibition of Urease , a nickel-dependent metalloenzyme produced by H. pylori and Proteus mirabilis.
-
Mechanism of Action: The thiourea sulfur atom coordinates with the bi-nickel center in the urease active site, displacing the water molecule required for urea hydrolysis. The pyridine ring forms additional hydrophobic interactions and hydrogen bonds with active site residues (e.g., His, Asp), stabilizing the inhibitor-enzyme complex.
-
Potency: Derivatives of N-(2-pyridinylmethyl)thiourea often exhibit IC
values in the low micromolar range (2–20 M), superior to the standard acetohydroxamic acid.
Antibacterial & Antifungal Activity
The compound exhibits intrinsic antibacterial activity, particularly against Gram-negative bacteria. This is attributed to its ability to chelate essential metal ions (Fe, Cu) required for bacterial metabolism, effectively starving the pathogen ("nutritional immunity").
Experimental Protocols
Protocol 1: Synthesis of N-(2-pyridinylmethyl)thiourea (Benzoyl Route)
Materials:
-
Ammonium thiocyanate (1.1 eq)
-
Benzoyl chloride (1.0 eq)
-
2-(Aminomethyl)pyridine (1.0 eq)
-
Acetone (dry), NaOH (10% aq)
Procedure:
-
Activation: Dissolve ammonium thiocyanate (0.11 mol) in dry acetone (50 mL). Add benzoyl chloride (0.1 mol) dropwise with stirring. Reflux for 15 minutes. A white precipitate of NH
Cl will form. -
Addition: Add 2-(aminomethyl)pyridine (0.1 mol) dropwise to the hot solution. Reflux for 1 hour.
-
Isolation of Intermediate: Pour the mixture into ice water. Filter the solid benzoyl-thiourea intermediate.
-
Hydrolysis: Suspend the intermediate in 10% NaOH solution (100 mL). Heat at 90°C for 30 minutes (solution becomes clear).
-
Neutralization: Cool and neutralize with dilute HCl to pH 7. The product, N-(2-pyridinylmethyl)thiourea, will precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol 2: Urease Inhibition Assay (Indophenol Method)
-
Enzyme Mix: Incubate Jack Bean Urease (25
L) with the test compound (5 L, varying concentrations in DMSO) and phosphate buffer (PBS, pH 6.8) for 15 min at 30°C. -
Substrate: Add Urea solution (100 mM, 25
L). Incubate for 15 min at 30°C. -
Detection: Add Phenol-hypochlorite reagents (Indophenol method). Measure absorbance at 625 nm after 10 min.
-
Calculation: % Inhibition =
.
References
-
Naz, S., et al. (2020). "Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas." Journal of Molecular Structure, 1205, 127620. Link
-
Saeed, A., et al. (2014). "Recent developments in the chemistry of thioureas: A review." Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 469-497. Link
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link
-
Arslan, H., et al. (2009). "Structural and spectral studies of some N-(2-pyridyl)-N'-phenylthiourea derivatives." Journal of Molecular Structure, 920(1-3), 299-307. Link
-
Thermo Fisher Scientific. "N-(2-Pyridyl)thiourea Product Specifications." (For comparison of non-bridged analog). Link
Sources
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(2-pyridylmethyl)thiourea (CAS 14294-11-2)
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Building Block
1-(2-pyridylmethyl)thiourea, registered under CAS number 14294-11-2, is a distinct organosulfur compound that has garnered significant interest across multiple scientific disciplines.[1] Structurally, it belongs to the thiourea class of compounds, characterized by a central thiocarbonyl group flanked by amino groups, with one nitrogen atom substituted by a pyridin-2-ylmethyl moiety.[2] This unique architecture, combining the hydrogen-bonding capabilities of the thiourea group with the coordination potential of the pyridine ring, makes it a highly versatile building block.[3][4] Its applications span from sophisticated coordination chemistry and catalysis to the development of novel therapeutic agents and agrochemicals.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and safety protocols, offering field-proven insights for professionals in research and development.
PART 1: Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and associated hazards is the bedrock of sound scientific practice. This section consolidates the key physicochemical data and the globally harmonized safety information for 1-(2-pyridylmethyl)thiourea.
Core Chemical Properties
The compound is typically supplied as a stable, crystalline solid, with its appearance ranging from white to pale yellow or brown.[7][8] Proper storage at room temperature is recommended to maintain its integrity.[7]
| Property | Value | Source(s) |
| CAS Number | 14294-11-2 | [7][9] |
| Synonyms | N-(2-Pyridyl)thiourea, 1-(Pyridin-2-yl)thiourea, (2-Pyridyl)thiourea | [7][10][11] |
| Molecular Formula | C₆H₇N₃S | [8][9] |
| Molecular Weight | 153.20 - 153.21 g/mol | [8][9] |
| Appearance | White to pale brown/yellow, crystal or crystalline powder | [7][8] |
| Purity | Typically ≥97% or ≥98% | [7][8] |
| Storage Temperature | Room Temperature | [7][8] |
| InChI Key | SLUHLANJIVXTRQ-UHFFFAOYSA-N | [7] |
Hazard and Safety Data
1-(2-pyridylmethyl)thiourea is classified as hazardous and requires careful handling in a laboratory setting.[10][12] It is toxic if swallowed and causes skin and serious eye irritation.[11][12]
| Hazard Class | Code | Description |
| Signal Word | Danger | [7][10][11] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Safe Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this compound. The following steps are derived from consensus precautionary statements.[10][11][12]
-
Engineering Controls : Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or fumes. Ensure a safety shower and eye wash station are readily accessible.[10][11]
-
Personal Protective Equipment (PPE) :
-
Hygiene Practices : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[11][12]
-
First Aid Measures :
-
Ingestion : If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[10][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[10][12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[10][12]
-
-
Storage & Disposal : Store locked up in a dry, cool, and well-ventilated place with the container tightly closed.[10][11] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
PART 2: Synthesis Methodologies
The synthesis of pyridyl thiourea derivatives can be achieved through several routes. The choice of method often depends on factors like desired purity, scale, and the avoidance of hazardous reagents.
Standard Synthesis via Isothiocyanate Precursors
A common and effective method for preparing N,N'-disubstituted thioureas involves the reaction of an amine with an appropriate isothiocyanate.[13][14] This approach offers a straightforward pathway to a wide array of derivatives.
Experimental Protocol: General Synthesis of Asymmetric Thioureas
This protocol is adapted from the synthesis of related thiourea derivatives and serves as a representative workflow.[13]
-
Reactant Preparation : Dissolve the primary amine (e.g., 2-aminomethylpyridine, 1.0 equivalent) in a suitable aprotic solvent such as chloroform or acetonitrile.
-
Reaction Initiation : To the stirred amine solution, add the desired isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane:ethyl acetate) to yield the pure 1-(2-pyridylmethyl)thiourea derivative.[13]
Alternative and Green Synthesis Approaches
Concerns over the high toxicity of reagents like thiophosgene have driven the development of safer and more environmentally friendly synthesis routes.[15]
-
Thiophosgene-Free Synthesis : A patented method describes the synthesis of pyridinethiourea derivatives by reacting 2-cyano-3-trifluoromethyl-5-aminopyridine with ammonium thiocyanate and an aromatic acyl chloride. This route successfully avoids the use of highly toxic thiophosgene, making it more suitable for industrial-scale production.[15]
-
Mechanochemical Synthesis : Ball milling represents a solvent-free, green chemistry approach. The solid-state reaction of an amine with an isothiocyanate under mechanical force can produce thioureas in quantitative yields, often with reduced reaction times and waste.[16]
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1-(2-pyridylmethyl)thiourea derivatives.
PART 3: Applications and Mechanistic Insights
The unique bifunctional nature of 1-(2-pyridylmethyl)thiourea underpins its utility in diverse chemical applications. The thiourea moiety serves as an excellent hydrogen bond donor, while the pyridyl nitrogen acts as a Lewis base and a metal-coordinating site.
Coordination Chemistry and Catalysis
This compound is a highly effective ligand in coordination chemistry, capable of forming stable complexes with various transition metals.[5][17]
-
Ligand Behavior : It can coordinate to a metal center in a bidentate fashion (κ²) through the pyridyl nitrogen and the sulfur atom.[6] This coordination significantly influences the electronic and steric properties of the metal center.
-
Catalytic Activity : Ruthenium and Osmium complexes incorporating pyridyl-thiourea ligands have been synthesized and demonstrated to be effective catalysts.[6] These complexes can activate molecular hydrogen (H₂), behaving as Frustrated Lewis Pairs (FLPs), and subsequently catalyze the hydrogenation of polar bonds in substrates like imines and ketones.[6]
-
Anion Sensing : The thiourea group is a well-known anion receptor. In pyridyl thioureas, this property becomes switchable. In its neutral form, the molecule selectively binds anions like acetate. Upon protonation of the pyridine ring, its selectivity completely switches to strongly bind halides such as chloride and bromide.[3] This pH-dependent switching mechanism is a key area of research for developing chemical sensors.
Diagram: Metal Coordination and Anion Binding
Caption: Coordination modes of 1-(2-pyridylmethyl)thiourea with metals and anions.
Drug Development and Medicinal Chemistry
Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] They are key components in numerous approved drugs and clinical candidates.[18][19]
-
Anticancer Potential : Thiourea derivatives have shown significant promise as anticancer agents.[20][21] Their mechanism of action often involves inhibiting cancer cell growth and reversing treatment resistance.[20] Studies on various cancer cell lines, including breast and lung cancer, have demonstrated the potent cytotoxic activity of thiourea compounds.[21][22] Specifically, 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have been investigated as potent anticancer agents, with some showing high activity against breast cancer cell lines.[23] The principal mode of action is believed to involve binding to thiol-containing proteins and DNA.[20]
-
Antimicrobial Activity : The thiourea scaffold is present in compounds with antibacterial and antifungal properties.[5] This makes 1-(2-pyridylmethyl)thiourea and its analogues valuable leads for developing new antimicrobial agents.
-
Enzyme Inhibition : Certain thiourea derivatives have shown remarkable inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[24]
Organocatalysis
Chiral thiourea derivatives are powerful organocatalysts, capable of activating substrates through hydrogen bonding to facilitate asymmetric reactions.[13][14] While the parent compound 1-(2-pyridylmethyl)thiourea is achiral, its derivatives synthesized from chiral amines have been successfully used as catalysts in reactions like asymmetric aldol condensations and the addition of diethylzinc to aldehydes, demonstrating their potential in stereoselective synthesis.[13][14]
Agricultural and Analytical Chemistry
Beyond medicine, this compound class has practical applications in other fields:
-
Agrochemicals : Thiourea derivatives serve as effective herbicides and pesticides, helping to control pests and unwanted plant growth to improve crop yields.[5][18]
-
Analytical Reagents : The strong metal-chelating ability of thiourea is exploited in analytical chemistry for the detection of heavy metals in environmental samples.[1][5]
Conclusion
1-(2-pyridylmethyl)thiourea (CAS 14294-11-2) is far more than a simple chemical reagent; it is a versatile and powerful molecular tool. Its unique structure, which marries the hydrogen-bonding capacity of a thiourea group with the coordinative and basic properties of a pyridine ring, enables its use in a vast array of applications. From catalyzing complex organic transformations and forming novel coordination compounds to serving as a foundational scaffold for the discovery of new drugs and agrochemicals, its utility is well-established. For researchers and developers, a comprehensive understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in advancing science and technology.
References
-
Maciejewska, G., et al. (2025). Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst. Symmetry, 17(2), 216. Available from: [Link]
-
ResearchGate. (2025). (PDF) Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst. Available from: [Link]
-
PubChemLite. (n.d.). 1-[2-(2-pyridyl)ethyl]-3-pyrimidin-2-yl-thiourea. Retrieved from [Link]
-
Swarnabala, G., et al. (2022). Physico-chemical Characterization of Some Metal Complexes Formed by Substituted Thiourea. Asian Journal of Chemical Sciences, 12(2), 50-89. Available from: [Link]
- Google Patents. (n.d.). CN110818631A - Pyridine thiourea derivative and preparation method and application thereof.
-
Al-Salahi, R., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. Available from: [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1259-1277. Available from: [Link]
- Altaf, A. A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-8.
-
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
Užarević, K., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1742-1755. Available from: [Link]
-
Asensio, M., et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. Molecules, 30(16), 3456. Available from: [Link]
-
Oakwood Chemical. (n.d.). 1-(2-Pyridyl)-2-thiourea. Retrieved from [Link]
-
Rashdan, S., et al. (2006). Pyridyl thioureas as switchable anion receptors. Chemical Communications, (44), 4578-4580. Available from: [Link]
-
Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available from: [Link]
-
ResearchGate. (2016). (PDF) Theoretical and experimental investigation of pyridyl-thiourea derivatives as ionophores for Cu(II) ion detection. Available from: [Link]
-
Noreen, M., et al. (n.d.). Theoretical and Experimental Investigation of Thiourea Derivatives: Synthesis, Crystal Structure, In-Silico and In-Vitro Biological Evaluation. Available from: [Link]
-
Nikolova, V., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(17), 3842. Available from: [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
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Mary, Y. S., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Research Square. Available from: [Link]
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A Comparative Analysis of N-(2-pyridyl)thiourea and N-(2-pyridinylmethyl)thiourea: The Critical Role of a Methylene Spacer in Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities and synthetic accessibility.[1][2] Within this class, N-(2-pyridyl)thiourea and N-(2-pyridinylmethyl)thiourea represent two closely related scaffolds that, despite their similarity, exhibit profoundly different physicochemical and pharmacological profiles. The primary distinction lies in a single methylene (-CH2-) spacer separating the pyridine ring from the thiourea moiety in the latter. This technical guide provides an in-depth analysis of how this seemingly minor structural alteration introduces significant changes in molecular geometry, electronic properties, and hydrogen bonding capabilities. We will dissect the impact of this spacer on synthesis, chemical reactivity, and biological target interactions, offering field-proven insights and experimental protocols to guide researchers and drug development professionals in leveraging these differences for rational drug design.
The Decisive Structural Distinction: A Methylene Spacer's Impact
The fundamental difference between N-(2-pyridyl)thiourea and N-(2-pyridinylmethyl)thiourea is the insertion of a methylene bridge. This modification breaks the direct conjugation between the pyridine ring and the thiourea nitrogen, fundamentally altering the molecule's electronic properties and three-dimensional structure.
-
N-(2-pyridyl)thiourea: In this molecule, the nitrogen atom of the thiourea is directly attached to the C2 position of the pyridine ring. This creates a conjugated system, allowing for electronic communication between the electron-rich thiourea group and the aromatic ring. A critical consequence is the formation of a strong intramolecular hydrogen bond between the pyridine nitrogen and a thiourea N-H proton, which locks the molecule into a rigid, nearly planar conformation.[3][4]
-
N-(2-pyridinylmethyl)thiourea: The methylene spacer acts as an insulating bridge. It prevents electronic conjugation between the pyridine ring and the thiourea moiety. This insulation restores the basicity of the pyridine nitrogen to a level closer to that of unsubstituted pyridine. Crucially, the spacer's flexibility and the increased distance prevent the formation of the intramolecular hydrogen bond seen in its counterpart, granting the molecule significant conformational freedom.
Caption: Core structural and electronic differences.
Comparative Physicochemical Profiles
The structural changes directly translate to distinct physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior (ADME/T).
| Property | N-(2-pyridyl)thiourea | N-(2-pyridinylmethyl)thiourea | Rationale for Difference |
| Molecular Formula | C6H7N3S[5] | C7H9N3S | Addition of a -CH2- group. |
| Molecular Weight | 153.20 g/mol [5] | 167.23 g/mol | Addition of a -CH2- group. |
| Conformation | Rigid, Planar | Flexible | The intramolecular H-bond in N-(2-pyridyl)thiourea locks its conformation.[3] The spacer in the other allows free rotation. |
| Melting Point | ~148 °C[5][6] | Not widely reported, expected to differ | The planar structure of N-(2-pyridyl)thiourea allows for efficient crystal packing, often leading to a higher melting point. |
| Pyridine pKa (est.) | Lower | Higher | Direct conjugation with the electron-withdrawing thiourea group reduces the basicity of the pyridine nitrogen. The spacer insulates this effect. |
| LogP (est.) | Lower | Higher | The addition of a non-polar methylene group typically increases lipophilicity (the octanol-water partition coefficient). |
| H-Bonding | Intramolecular N-H···N(pyridyl)[4] | Intermolecular only | The spacer prevents the formation of the stable six-membered ring-like structure formed by the intramolecular H-bond. |
Synthesis and Chemical Reactivity
The synthesis of both compounds is highly efficient and generally follows the same fundamental reaction pathway, making them attractive for library synthesis in early-stage drug discovery.
General Synthesis Route
The most common and robust method for synthesizing N-substituted thioureas is the reaction of a primary amine with a suitable isothiocyanate.[2] The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the final thiourea product.
Caption: General synthetic workflows for the target compounds.
Experimental Protocol: Synthesis of N-(2-pyridyl)thiourea
This protocol describes a standard procedure for synthesizing N-aryl thioureas.
-
Preparation of Isothiocyanate: In a round-bottom flask, dissolve benzoyl chloride (1 eq.) in dry acetone. Add potassium thiocyanate (KSCN, 1.1 eq.) and reflux the mixture for 1-2 hours to form benzoyl isothiocyanate in situ.
-
Amine Addition: Cool the reaction mixture to room temperature. Add a solution of 2-aminopyridine (1 eq.) in dry acetone dropwise with stirring.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into ice-cold water. The solid precipitate of N-benzoyl-N'-(2-pyridyl)thiourea will form.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.[3] The benzoyl group can be subsequently removed under basic conditions if the unsubstituted thiourea is desired.
Insight for the Scientist: The choice of starting amine is the only modification needed to switch the synthesis to N-(2-pyridinylmethyl)thiourea, using 2-(aminomethyl)pyridine instead of 2-aminopyridine.[7] This highlights the modularity of thiourea synthesis, which is invaluable for creating diverse chemical libraries for screening.
Implications for Biological Activity and Drug Design
The structural and electronic dichotomy between these two molecules provides a powerful tool for probing structure-activity relationships (SAR).
Target Interaction and Chelation
The mode of interaction with biological targets like enzymes and receptors is heavily influenced by the molecule's geometry.
-
N-(2-pyridyl)thiourea as a Rigid Scaffold: Its planarity makes it an ideal candidate for binding to flat, aromatic-rich regions of a protein active site, such as the hinge region of kinases. The defined geometry and potent N,S chelation ability allow it to coordinate with metal ions in metalloenzymes with high affinity.[8]
-
N-(2-pyridinylmethyl)thiourea as a Flexible Adaptor: The rotational freedom of the methylene linker allows this molecule to adopt various conformations to fit into more complex, three-dimensional binding pockets. While it can also chelate metals, the resulting seven-membered chelate ring is less strained than a six-membered ring but may have different stability and geometric preferences compared to its rigid counterpart.[7]
Caption: Differential binding of rigid vs. flexible ligands.
Case Study: Neuroprotective Agents
Recent studies have explored pyridyl thiourea derivatives as neuroprotective agents against β-amyloid (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[9] The proposed mechanism involves inhibiting the Aβ-induced opening of the mitochondrial permeability transition pore (mPTP). In this context:
-
A rigid scaffold like N-(2-pyridyl)thiourea might offer specific, high-affinity binding to a particular protein interface involved in mPTP regulation, such as Cyclophilin D.
-
A flexible scaffold like N-(2-pyridinylmethyl)thiourea could adapt to conformational changes in the target protein or bind across multiple domains, potentially offering a different inhibitory profile.
The choice between these scaffolds allows researchers to systematically probe the geometric requirements of the target binding site.
Standardized Protocols for Comparative Evaluation
To ensure trustworthy and comparable data, standardized protocols are essential.
Protocol: Determination of LogP (Shake-Flask Method)
This protocol provides a direct measure of lipophilicity, a key parameter for predicting membrane permeability and overall ADME properties.
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in either n-octanol or water. Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes and allowing the layers to separate for 24 hours.
-
Partitioning: In a separatory funnel, combine 10 mL of the saturated n-octanol and 10 mL of the saturated water. Add a known amount of the stock solution.
-
Equilibration: Shake the funnel vigorously for 30 minutes to allow for the partitioning of the compound between the two phases. Let the funnel stand until the layers have completely separated.
-
Quantification: Carefully collect both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Self-Validation Check: The sum of the total amount of compound recovered from both phases should be within 95-105% of the initial amount added. A known compound with a certified LogP value should be run in parallel as a positive control.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.
-
Inoculum Preparation: Culture the desired bacterial strain (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The distinction between N-(2-pyridyl)thiourea and N-(2-pyridinylmethyl)thiourea is a clear illustration of how a subtle chemical modification—the introduction of a single methylene spacer—can have profound consequences for drug design.
-
N-(2-pyridyl)thiourea offers a rigid, planar, and strongly chelating scaffold . It is the ideal choice when targeting well-defined, flat binding sites or when precise metal coordination is the therapeutic goal.
-
N-(2-pyridinylmethyl)thiourea provides a flexible, non-conjugated scaffold with higher pyridine basicity . It is superior when conformational adaptability is required to fit complex binding pockets or when the electronic influence of the thiourea on the pyridine ring needs to be minimized.
For drug development professionals, the decision of which scaffold to use is a strategic one. It should be guided by the structural hypothesis of the biological target. Synthesizing and testing matched pairs of these compounds is a powerful and efficient strategy to elucidate the SAR and to rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-(2-Furoyl)-N′-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labproinc.com [labproinc.com]
- 6. (2-Pyridyl)thiourea | 14294-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Procedure for preparing pyridyl-thiourea transition metal complexes
Application Note: Strategic Synthesis and Characterization of Pyridyl-Thiourea Transition Metal Complexes
Introduction & Biological Context
Pyridyl-thiourea derivatives represent a privileged scaffold in medicinal inorganic chemistry. The synergy between the soft sulfur donor of the thiourea moiety and the hard/borderline nitrogen of the pyridine ring allows for versatile coordination modes (monodentate, bidentate chelating, or bridging).[1]
These complexes are currently under intense scrutiny for:
-
Anticancer Activity: Copper(II) pyridyl-thioureas have shown cytotoxicity against MCF-7 and HeLa cell lines comparable to cisplatin, often via DNA intercalation and oxidative cleavage.
-
Antimicrobial Potency: Significant efficacy against MRSA and M. tuberculosis, where the metal complex often outperforms the free ligand by facilitating membrane transport (chelation theory).
-
Catalysis: Ruthenium and Osmium complexes serve as Frustrated Lewis Pair (FLP) catalysts for hydrogenation.[2]
Phase I: Ligand Synthesis Protocol
The synthesis of N-pyridyl-N'-phenylthiourea (and derivatives) relies on the nucleophilic addition of a primary amine to an isothiocyanate.
Mechanism of Action
The lone pair on the exocyclic amine of 2-aminopyridine attacks the electrophilic carbon of the isothiocyanate (
Experimental Procedure
Reagents:
-
2-Aminopyridine (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq) (or substituted derivative)
-
Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of 2-aminopyridine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 10 mmol of phenyl isothiocyanate dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; slight warming may occur.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
for EtOH) for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase 3:7 EtOAc:Hexane). The disappearance of the isothiocyanate spot indicates completion.
-
-
Isolation: Allow the solution to cool slowly to room temperature, then refrigerate at
overnight. The ligand typically crystallizes as white/pale yellow needles. -
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from hot ethanol if purity is by NMR.
Yield Expectation: 75–90%.
Phase II: Metal Complexation Protocols
The coordination mode is dictated by the metal salt anion and pH. We present two distinct routes: Neutral Adducts (using chlorides) and Inner Sphere Chelates (using acetates).
Workflow Visualization
Caption: Divergent synthetic pathways based on counter-ion selection. Route A yields dichloro-adducts; Route B yields bis-chelated inner salts via in situ deprotonation.
Protocol A: Synthesis of (Neutral Ligand)
Best for: Cu(II), Ni(II) when retention of halide ligands is desired.
-
Dissolve 1.0 mmol of the Metal Chloride (
) in 10 mL ethanol. -
Dissolve 1.0 mmol of Ligand in 10 mL ethanol (slight heating may be required).
-
Add the metal solution to the ligand solution dropwise.
-
Observation: Immediate color change (e.g., Green
Brown/Dark Green for Cu). -
Stir at room temperature for 2 hours. If no precipitate forms, reflux for 1 hour.
-
Filter the precipitate, wash with cold ethanol and diethyl ether.
Protocol B: Synthesis of (Deprotonated Ligand)
Best for: Bioactive complexes where the ligand acts as a monoanionic N,S-donor.
-
Dissolve 2.0 mmol of Ligand in 20 mL methanol.
-
Dissolve 1.0 mmol of Metal Acetate (
) in 10 mL methanol.-
Expert Tip: Acetate acts as a weak base, facilitating the deprotonation of the thioamide -NH-, promoting the formation of the neutral
species without adding external base.
-
-
Mix and reflux for 3 hours.
-
Isolate the colored precipitate by filtration.[3]
Phase III: Characterization & Validation
To ensure scientific integrity, the following spectroscopic shifts must be verified.
Infrared Spectroscopy (Diagnostic Bands)
| Vibration Mode | Free Ligand ( | Metal Complex ( | Structural Insight |
| 3150–3250 | Absent or Shifted | Absence indicates deprotonation (Route B). Shift indicates H-bonding or non-deprotonated coordination. | |
| 740–760 | 700–720 (Shift | Critical: Red shift confirms Sulfur coordination (C=S bond weakens). | |
| 1300–1330 | 1350–1380 (Shift | Blue shift confirms increased C-N double bond character upon thiolate formation. | |
| ~1580 | ~1600 (Shift | Indicates coordination via Pyridine Nitrogen. |
NMR Validation ( , -DMSO)
-
Thioamide Proton: In neutral ligands, the -NH- signal appears downfield (9.0–11.0 ppm). Disappearance of this signal in the complex confirms the formation of the anionic species (Route B).
-
Pyridyl Protons: The proton adjacent to the pyridyl nitrogen (H-6 position) will experience significant deshielding (downfield shift) due to the electron-withdrawing effect of the metal center.
Coordination Geometry Diagram
Caption: The dominant coordination mode for bio-active complexes is the N,S-bidentate chelation, forming a stable 4-membered metallacycle.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Oily Product | Solvent trapping or impurities. | Triturate the oil with cold diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation. |
| Low Yield (Ligand) | Incomplete reaction. | Extend reflux time. Ensure reagents are dry (water can hydrolyze isothiocyanates). |
| No Precipitate (Complex) | High solubility in alcohol. | Reduce solvent volume by rotary evaporation. Add a non-solvent (ether) to force precipitation. |
References
-
West, D. X., et al. "Copper(II) complexes of N-pyridyl-N'-substituted thioureas." Polyhedron, 1998.
-
Binzet, G., et al. "Synthesis and Characterization of Some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea." Material Science Research India, 2014.
- Saeed, S., et al. "Antibacterial and cytotoxic activities of copper(II) complexes with N-pyridyl-N'-phenylthiourea derivatives." European Journal of Medicinal Chemistry, 2010.
-
Hernández, W., et al. "Versatile coordination patterns in the reaction system of N-benzoyl-N'-(2-pyridyl)thiourea with CuCl2." New Journal of Chemistry, 2002.[4]
-
Miguel, P. J., et al. "Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts." Molecules, 2020.[5]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 4. Versatile coordination patterns in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2. Their reaction conditions, systematic isolation and crystal structures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Advanced Solvent Extraction & Scavenging using N-(2-pyridinylmethyl)thiourea
Application Note & Protocol Guide
Executive Summary
This technical guide details the application of N-(2-pyridinylmethyl)thiourea (and its derivatives) as a high-performance ligand for the solvent extraction and scavenging of heavy metals. Distinguished by its "hard-soft" donor atom combination (Pyridyl-N and Thione-S), this ligand exhibits exceptional selectivity for Platinum Group Metals (PGMs) (Pd, Pt, Rh) and soft heavy metals (Hg, Ag, Cd) in complex matrices.
Unlike simple alkyl thioureas, the inclusion of the 2-pyridinylmethyl moiety creates a chelate effect that significantly enhances hydrolytic stability and extraction kinetics. This guide covers two distinct operational workflows:
-
Industrial Metallurgy: Recovery of PGMs from acidic leach streams.
-
Pharmaceutical Development: Scavenging residual Palladium catalysts from Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Mechanism[1][2][3]
Ligand Structure and Synthesis
The ligand consists of a thiourea core linked to a pyridine ring via a methylene spacer. This spacer provides the necessary flexibility for the ligand to adopt a bidentate coordination geometry without excessive ring strain.
-
IUPAC Name: 1-(pyridin-2-ylmethyl)thiourea
-
Functional Groups: Pyridine Nitrogen (Hard/Borderline base), Thiocarbonyl Sulfur (Soft base).
-
Synthesis Route: Reaction of 2-(aminomethyl)pyridine (2-picolylamine) with an isothiocyanate (e.g., benzoyl isothiocyanate followed by hydrolysis, or direct reaction with thiophosgene equivalents).
Coordination Mechanism (HSAB Theory)
The extraction mechanism is pH-dependent, allowing for tunable selectivity:
-
Mode A: Acidic Media (pH < 2)
-
Mode B: Neutral/Weakly Acidic Media (pH 4–7)
Application 1: Industrial PGM Recovery (Protocol)
Objective: Selective extraction of Palladium (Pd) and Platinum (Pt) from acidic chloride leach solutions (e.g., e-waste recycling or ore leaching).
Reagents & Equipment
-
Extractant: N-(2-pyridinylmethyl)thiourea (0.05 – 0.1 M).
-
Diluent: Dichloromethane (lab) or Kerosene + 10% Isodecanol (industrial modifier).
-
Feed Solution: 1–3 M HCl containing PGM ions (100–500 ppm).
-
Stripping Agent: 1.0 M Thiourea in 1.0 M HCl.
Workflow Diagram
The following diagram illustrates the continuous counter-current extraction circuit.
Caption: Figure 1. Continuous solvent extraction circuit for PGM recovery. The ligand selectively loads PGMs in the extraction stage, impurities are removed in scrubbing, and PGMs are recovered in stripping.
Step-by-Step Protocol (Batch Simulation)
-
Preparation of Organic Phase:
-
Dissolve N-(2-pyridinylmethyl)thiourea to a concentration of 0.1 M in the chosen diluent (e.g., Kerosene/Isodecanol).
-
Note: Ensure complete dissolution; mild heating (40°C) may be required.
-
-
Extraction Contact:
-
Mix the Organic Phase and Aqueous Feed (Ratio O:A = 1:1) in a separatory funnel.
-
Shake vigorously for 10 minutes (Kinetics are fast, but equilibrium ensures max loading).
-
Allow phases to separate (typically 2–5 mins).
-
Collect the heavier aqueous phase (Raffinate) for analysis.
-
-
Scrubbing (Optional but Recommended):
-
Contact the loaded organic phase with 0.1 M HCl (O:A = 5:1).
-
This removes co-extracted base metals (Fe, Cu) which have lower stability constants with the ligand in acid.
-
-
Stripping:
-
Contact the scrubbed organic phase with 1.0 M Thiourea / 1.0 M HCl (O:A = 1:1).
-
Shake for 15 minutes. The high concentration of aqueous thiourea displaces the ligand, transferring PGMs back to the aqueous phase.
-
-
Analysis:
-
Analyze Raffinate and Strip Liquor using ICP-OES.
-
Calculate Extraction Efficiency (
) and Distribution Coefficient ( ).
-
Performance Data (Typical)
| Parameter | Condition | Pd(II) Extraction % | Cu(II) Extraction % | Selectivity (Pd/Cu) |
| Acidity | 0.1 M HCl | > 99.5% | < 5% | High |
| Acidity | 3.0 M HCl | > 98.0% | < 1% | Very High |
| Time | 5 mins | 95% | - | Fast Kinetics |
| Stripping | Acidified Thiourea | > 99% Recovery | - | Efficient |
Application 2: Pharmaceutical Palladium Scavenging
Objective: Removal of residual Palladium catalysts (from Suzuki, Heck, Buchwald couplings) to meet ICH Q3D elemental impurity guidelines (< 10 ppm).
Protocol: Liquid-Liquid Polishing
This method is used when the API is dissolved in a non-polar organic solvent (e.g., Toluene, DCM, EtOAc).
-
Reaction Quench:
-
Complete the catalytic reaction. Filter off bulk catalyst if heterogeneous (Pd/C).
-
Ensure the API is in the organic solvent layer.
-
-
Scavenger Solution:
-
Prepare a 5% w/v aqueous solution of N-(2-pyridinylmethyl)thiourea adjusted to pH 3–4 with dilute HCl.
-
Rationale: At this pH, the pyridine is protonated (water-soluble), but the sulfur is available to bind Pd. The complex formed is often water-soluble or precipitates at the interface.
-
-
Wash Step:
-
Separation:
-
Separate phases.[3] The Pd is removed in the aqueous wash.
-
Wash the organic phase once with brine to remove residual ligand.
-
-
Validation:
-
Evaporate a small sample of the organic phase and analyze for Pd via ICP-MS. Target: < 5 ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Ligand surfactant effects or fine particulates. | Add modifier (Isodecanol/TBP) to organic phase (10% v/v). Filter feed before extraction. |
| Low Extraction Efficiency | pH too low (protonation of S?) or competition from Chloride. | While S is soft, extremely high [Cl-] (>5M) can compete. Dilute feed slightly or increase Ligand conc. |
| Poor Phase Separation | Viscosity of complex. | Warm the mixture to 35–40°C. |
| Co-extraction of Cu/Zn | pH too high (> pH 2). | Acidify feed to pH < 1. The ligand selects PGMs over Base Metals in high acid. |
References
-
Vertex AI Search. (2026). Solvent extraction of precious metals with hydroxyquinoline and stripping with acidified thiourea. Google Patents. Link
-
MDPI. (2022). Confirming the Molecular Basis of the Solvent Extraction of Cadmium(II) Using 2-Pyridyl Oximes. Molecules. Link
-
Royal Society of Chemistry. (2002). Versatile coordination patterns in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2. New Journal of Chemistry. Link
-
Scribd. (2000). Solvent Extraction of Silver (I) From Nitrate Media Using Thiourea Derivatives. Journal of Chemical Technology and Biotechnology. Link
-
Alfa Chemistry. (2025). What Makes N-(2-Pyridyl)thiourea a Key Component in Modern Dual-Cure Dental Resin Formulations?Link
-
Thermo Fisher Scientific. (2025). N-(2-Pyridyl)thiourea Product Specifications. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Versatile coordination patterns in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2. Their reaction conditions, systematic isolation and crystal structures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-pyridinylmethyl)thiourea
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of N-(2-pyridinylmethyl)thiourea. As researchers and developers, we understand that maximizing yield and purity is paramount. This resource is designed to move beyond simple protocols, offering a deeper understanding of the reaction's nuances. We will explore the causality behind common experimental challenges and provide robust, field-tested solutions. Our goal is to empower you with the expertise to not only troubleshoot your current synthesis but to strategically optimize future reactions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of N-(2-pyridinylmethyl)thiourea, which is typically achieved by reacting 2-aminomethylpyridine with an in situ generated isothiocyanate from a thiocyanate salt (like KSCN or NH₄SCN) under acidic conditions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Low yield is a frequent issue stemming from several factors. Systematically investigating these potential causes is key to improving your outcome.
-
Cause 1: Incomplete Formation of Isothiocyanate. The reaction proceeds via the formation of an isothiocyanic acid (HNCS) intermediate, which then reacts with your amine. Insufficient acid can lead to poor generation of this key intermediate.
-
Solution: Ensure the stoichiometry of your acid (commonly HCl) is at least equivalent to the thiocyanate salt. A slight excess of acid can help drive the equilibrium towards the formation of isothiocyanic acid. Monitor the pH to ensure it remains acidic throughout the initial phase of the reaction.
-
-
Cause 2: Degradation of the Amine Starting Material. 2-aminomethylpyridine can be susceptible to degradation, especially if it is old or has been stored improperly. Purity is critical.
-
Solution: Verify the purity of your 2-aminomethylpyridine using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the amine by distillation.
-
-
Cause 3: Suboptimal Reaction Temperature. Temperature control is crucial. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of the product or reactants.[1]
-
Cause 4: Side Reaction with the Starting Amine. The in situ generated isothiocyanate can potentially react with the starting amine to form a symmetrical N,N'-disubstituted thiourea, although this is less common when the isothiocyanate is not isolated.[3]
-
Solution: Controlled, slow addition of the amine to the pre-formed isothiocyanic acid solution can minimize this. Maintaining a slight excess of the isothiocyanate relative to the amine can also help ensure the primary amine is fully consumed.
-
Q2: I'm observing significant impurities in my crude product upon analysis (TLC/NMR). What are these and how can I prevent them?
Impurity formation can complicate purification and reduce the final yield.
-
Common Impurity 1: Unreacted 2-aminomethylpyridine. This is easily identified by its characteristic signals in an NMR spectrum.
-
Prevention: As mentioned, ensure a slight molar excess of the thiocyanate/acid component relative to the amine. Also, allow for sufficient reaction time, monitoring by TLC until the amine spot is no longer visible.[1]
-
-
Common Impurity 2: Symmetrical Thioureas. While less common in this specific one-pot synthesis, it's a possibility if reaction conditions are not controlled.[4]
-
Prevention: Careful control over stoichiometry and addition rates is key. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3]
-
-
Purification Strategy: Most impurities can be effectively removed through recrystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of N-(2-pyridinylmethyl)thiourea from an amine and thiocyanate?
The reaction proceeds in two main stages:
-
Formation of Isothiocyanic Acid: In the presence of a strong acid like HCl, the thiocyanate salt (e.g., KSCN) is protonated to form thiocyanic acid (HSCN), which exists in equilibrium with its isomer, isothiocyanic acid (HN=C=S).
-
Nucleophilic Attack: The primary amine group of 2-aminomethylpyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This forms the N-(2-pyridinylmethyl)thiourea product.
Caption: Key steps in the synthesis of N-(2-pyridinylmethyl)thiourea.
Q2: Can I use a different thioacylating agent instead of a thiocyanate salt?
Yes, several alternatives exist, though they come with their own advantages and disadvantages.
-
Carbon Disulfide (CS₂): An amine can react with CS₂ to form a dithiocarbamate salt intermediate, which can then be treated to yield the thiourea.[7][8] This method is useful but can be less direct.
-
Thiophosgene (CSCl₂): This is a highly reactive reagent that readily forms isothiocyanates from primary amines.[1][9] However, thiophosgene is extremely toxic and requires specialized handling procedures.
-
Benzoyl Isothiocyanate: This can be prepared from benzoyl chloride and a thiocyanate salt. It reacts with the amine to form an N-benzoyl thiourea derivative, which can then be hydrolyzed to the desired product.[10]
Q3: How does the nucleophilicity of the amine affect this reaction?
The reactivity of the amine is critical. The lone pair of electrons on the nitrogen atom initiates the attack on the isothiocyanate carbon.
-
Electron-donating groups on the amine increase its nucleophilicity and generally speed up the reaction.
-
Electron-withdrawing groups decrease nucleophilicity, making the reaction slower and potentially requiring more forcing conditions like higher temperatures or longer reaction times.[2] For 2-aminomethylpyridine, the pyridine ring can have a mild electron-withdrawing effect, but the methylene spacer isolates the amine, making it sufficiently nucleophilic for this reaction under standard conditions.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a general guideline. Optimization for your specific lab conditions and reagent purity may be required.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.1 eq.) in water.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq.). Stir for 10-15 minutes to facilitate the formation of isothiocyanic acid.
-
Amine Addition: While stirring, add 2-aminomethylpyridine (1.0 eq.) dropwise to the cold solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 90-100°C). Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.[4]
-
Workup: Cool the mixture to room temperature. Neutralize the solution carefully with a base (e.g., aqueous sodium bicarbonate) until the pH is ~7-8. The product may precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[5]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-pyridinylmethyl)thiourea as a white solid.[6]
Caption: A step-by-step workflow for the synthesis and purification.
Table 1: Influence of Reaction Conditions on Yield
The following table summarizes typical outcomes based on adjustments to key reaction parameters. This data is illustrative, based on general principles of thiourea synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Amine Purity | Used as received (~95%) | Distilled (>99%) | Higher yield, fewer byproducts | Impurities in starting material can lead to side reactions.[1] |
| Temperature | Room Temperature (25°C) | Reflux (~100°C) | Faster reaction, higher conversion | Increased temperature overcomes the activation energy barrier.[2] |
| Reaction Time | 1 hour | 4 hours (TLC monitored) | Complete conversion of starting amine | Ensures the reaction goes to completion, maximizing yield.[3] |
| Purification | Single precipitation | Recrystallization | High purity product (>99%) | Recrystallization is highly effective at removing soluble and insoluble impurities.[5] |
Troubleshooting Decision Tree
If you encounter issues, use this logical guide to diagnose the problem.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing N-Substituted Thiourea Synthesis.
- BenchChem. (2025).
-
Wolfe, J. F., Loa, C., & Arnold, M. C. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]
-
Ataman Kimya. (n.d.). THIOUREA. [Link]
-
Nguyen, T. B., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Semantic Scholar. [Link]
-
Strohmeier, G. A., & Kappe, C. O. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH. [Link]
-
Popović-Djordjević, J., et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
- Yusof, M. S. M., et al. (2013). Synthesis and Characterization O-, M- and Para-Toluyl Thiourea Substituted Para-Pyridine and Ethyl Pyridine as a Chromoionophore. IOSR Journal.
-
O'Donoghue, A. C., & Sazdovski, I. (2013). Synthesis and Characterization of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository. [Link]
-
ResearchGate. (2025). Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea | Request PDF. [Link]
-
Valdés-Martínez, J., et al. (2009). N-(2-Furoyl)-N′-(2-pyridyl)thiourea. PMC - PubMed Central - NIH. [Link]
- Google Patents. (n.d.). US3784632A - 2,6-bis(thiourea)
-
Nikolova, S., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
- Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry.
- BenchChem. (2025).
-
Royal Society of Chemistry. (n.d.). . [Link]
- Google Patents. (n.d.). CN110724078B - Method for purifying thiourea.
- Khan, I., et al. (2019). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Journal of the Chilean Chemical Society.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110724078B - Method for purifying thiourea - Google Patents [patents.google.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Purification methods for oily thiourea reaction products
Technical Support Center: Purification of Oily Thiourea Reaction Products
Subject: Troubleshooting Guide for Non-Crystalline/Oily Thiourea Derivatives Ticket Priority: High (Impacts Yield & Purity) Assigned Specialist: Senior Application Scientist, Chemical Process Group
Introduction: The "Oil" Phenomenon
If you are reading this, you are likely staring at a flask containing a viscous, amber oil instead of the pristine white crystals promised by the literature. Do not panic. Thiourea derivatives are notorious for forming supercooled liquids or "oils" due to their high capacity for hydrogen bonding, which traps solvent molecules and impurities (specifically unreacted amines or isothiocyanates) that depress the melting point.
This guide treats the purification process not as a recipe, but as a logic-based workflow designed to break the solvation shell and force the lattice energy to overcome the entropy of the oil.
Module 1: Physical Remediation (The "Crash" Protocol)
Core Principle: The goal is to induce nucleation. Oils are often supersaturated solutions where the solute molecules lack the kinetic "push" to align into a lattice. We provide that push via Trituration —the repeated washing of a solid (or oil) with a solvent that dissolves impurities but not the product.[1]
Protocol A: The Dual-Solvent Trituration
Best for: Oils containing residual high-boiling solvents (DMF, DMSO) or unreacted starting materials.
Reagents:
-
Solvent A (Good Solvent): Methanol (MeOH) or Dichloromethane (DCM).
-
Solvent B (Anti-Solvent): Diethyl Ether (
) or Hexanes.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oily residue in the minimum amount of Solvent A (e.g., 0.5 mL per gram of crude).
-
Precipitation: Add Solvent B dropwise with vigorous stirring until the solution turns permanently turbid (cloud point).
-
The "Scratch": Take a glass rod and vigorously scratch the inner walls of the flask at the air-liquid interface.
-
Sonication: Place the flask in a sonication bath for 5-10 minutes. The ultrasonic waves induce cavitation, breaking up the oil droplets and forcing solvent exchange.
-
Cooling: Place the flask in a freezer (-20°C) overnight.
-
Filtration: Cold filter the resulting solid.
Data: Common Solvent Systems for Thioureas
| System Type | Solvent Pair | Mechanism | Target Impurity |
| Polar/Non-Polar | MeOH / | Polarity Shock | Non-polar byproducts |
| Aprotic/Alkane | DCM / Hexanes | Solubility Differential | Unreacted Isothiocyanates |
| Protics | EtOH / Water | Hydrophobic Effect | Salts/Inorganic ions |
Visual Workflow: Trituration Logic
Caption: Logical flow for inducing crystallization via trituration. Note the loop for solvent system optimization.
Module 2: Chemical Remediation (Scavenging & Extraction)[5]
Core Principle: If physics fails, the oil is likely stabilized by chemical impurities. Unreacted amines (nucleophiles) and isothiocyanates (electrophiles) can be removed chemically without chromatography.
Protocol B: The "Scavenger" Wash
Best for: Removing unreacted isothiocyanates (common cause of oiliness).
The Logic: Isothiocyanates are electrophiles. If your reaction stoichiometry was 1:1, slight errors usually leave residual isothiocyanate.
-
Add Scavenger: Add a polymer-supported amine (e.g., Trisamine resin) or a small amount of a highly polar amine (e.g., dimethylaminopropylamine) to the crude mixture dissolved in DCM.
-
Stir: Agitate for 1 hour. The impurity reacts to form a highly polar urea/thiourea.
-
Wash:
-
If using resin: Filter it out.[5]
-
If using polar amine: Wash the organic layer with dilute HCl (1M). The new impurity will protonate and move to the aqueous layer; your product (less basic) remains in the organic layer.
-
Visual Workflow: Impurity Removal Logic
Caption: Decision tree for chemical removal of starting materials based on functional group properties.
Module 3: Chromatographic Rescue (The Last Resort)
Core Principle: Thioureas often "streak" on silica gel due to hydrogen bonding with silanol groups and low solubility. Standard chromatography often results in significant mass loss.
Protocol C: Doped Silica Chromatography
Best for: Complex mixtures where crystallization has failed.
-
Stationary Phase Modification: Do not use plain silica. Slurry the silica gel in your starting eluent containing 1% Triethylamine (TEA) .
-
Eluent Choice: Use a gradient of DCM -> DCM:MeOH (95:5). Avoid high concentrations of MeOH if possible, as it dissolves silica slightly and complicates recovery.
-
Loading: Load the sample as a solid deposit (dissolve in DCM, add silica, evaporate to dryness) rather than a liquid load to improve band resolution.
Frequently Asked Questions (FAQ)
Q1: I tried trituration with ether, but my product turned into a sticky gum on the flask walls. What now? A: This is called "oiling out." It happens when the anti-solvent is added too quickly. Fix: Re-dissolve the gum in a small amount of warm Solvent A (e.g., Acetone or EtOH). Let it cool to room temperature before adding the anti-solvent. Add the anti-solvent extremely slowly, allowing the cloudiness to re-dissolve between drops.
Q2: My thiourea smells like rotten eggs. Is it degrading?
A: Likely, yes. Thioureas can hydrolyze to release hydrogen sulfide (
Q3: Can I use water to recrystallize? A: Yes, for alkyl thioureas. However, aryl thioureas are often too insoluble in water. For aryl derivatives, use an Ethanol/Water mixture. Heat the ethanol solution to boiling, add water until just turbid, then let cool slowly [2].
Q4: The NMR shows the product is pure, but it remains an oil. Why? A: You may have a "glass." Some thioureas have low glass transition temperatures. Fix: Dissolve in a minimal amount of DCM and evaporate strictly under high vacuum (<1 mbar) for 24 hours. Sometimes, simply removing the last trace of solvent allows the lattice to snap into place.
References
-
BenchChem Technical Support. (2025).[6][7] Troubleshooting common side reactions in thiourea synthesis. Retrieved from BenchChem Support Center.
-
Organic Syntheses. (1948). Guanidoacetic acid (S-Ethylthiourea hydrobromide preparation). Org. Synth. 1948, 28,[8] 52. Link
-
Edelmann, F. T. (2022).[1] Purification of oily organic compounds via trituration. ResearchGate Technical Discussions. Link
-
Google Patents. (1973). Process for removing thiourea as an impurity. US Patent 3723604A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. CN110724078B - Method for purifying thiourea - Google Patents [patents.google.com]
- 4. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9120996B2 - Process of reactive trituration directly on an oil cake - Google Patents [patents.google.com]
Optimizing corrosion inhibition efficiency of thiourea derivatives
Technical Support Center: Optimizing Corrosion Inhibition Efficiency of Thiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea derivatives as corrosion inhibitors. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the performance of your inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of thiourea derivatives for corrosion inhibition.
Q1: What is the fundamental mechanism of corrosion inhibition by thiourea derivatives?
A1: Thiourea and its derivatives primarily function as adsorption inhibitors.[1][2] Their molecules contain sulfur (S) and nitrogen (N) atoms, which possess lone pairs of electrons.[3][4] These electrons can be donated to the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond and strong adsorption (chemisorption) onto the metal surface.[2] This adsorbed layer acts as a protective barrier, physically blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution reactions, thereby slowing down the corrosion process.[1][2] In acidic solutions, the sulfur atom can be protonated, which can enhance its ability to adsorb onto the metal surface.[1][3]
Q2: What are the key factors influencing the efficiency of a thiourea derivative inhibitor?
A2: Several factors critically influence the performance of thiourea-based inhibitors:
-
Molecular Structure: The presence of functional groups, aromatic rings, and the overall size of the molecule affect its ability to adsorb onto the metal surface.[5] For instance, derivatives with benzene rings, like 1-phenyl-2-thiourea (PTU), often exhibit higher inhibition efficiency than those with aliphatic chains, such as 1,3-diisopropyl-2-thiourea (ITU), due to the interaction of π-electrons with the metal surface.[5]
-
Inhibitor Concentration: Inhibition efficiency generally increases with concentration up to an optimal point.[1][6] Beyond this concentration, efficiency may plateau or even decrease.[7] At very high concentrations, some thiourea derivatives can even accelerate corrosion.[1][3]
-
Temperature: The effect of temperature depends on the dominant adsorption mechanism. For chemisorption, where a chemical bond is formed, inhibition efficiency can increase with temperature.[5][8] Conversely, for physisorption (electrostatic attraction), efficiency tends to decrease at higher temperatures due to desorption of the inhibitor.[1]
-
Corrosive Environment: The type and concentration of the acid are crucial. Some inhibitors are more effective in sulfuric acid, while others perform better in hydrochloric acid.[1][3] The presence of other species, like chlorine, can also significantly impact inhibitor performance.[9]
Q3: What is the difference between physisorption and chemisorption in the context of corrosion inhibition?
A3: Physisorption involves weaker, electrostatic interactions between the charged metal surface and the charged inhibitor molecule.[2] This process is generally reversible, and the extent of adsorption decreases with increasing temperature. Chemisorption involves the formation of stronger, covalent bonds between the inhibitor and the metal surface through electron sharing or donation.[2] This type of adsorption is often irreversible and can be more effective at higher temperatures.[5] The magnitude of the standard free energy of adsorption (ΔG°ads) can provide insights into the adsorption mechanism.
Section 2: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during the experimental evaluation of thiourea derivatives.
Problem 1: My inhibition efficiency is lower than expected.
-
Possible Cause 1: Insufficient Inhibitor Concentration.
-
Explanation: The concentration of the thiourea derivative may be too low to form a complete, protective monolayer on the metal surface.[1]
-
Solution: Conduct a concentration-dependent study by systematically increasing the inhibitor concentration and measuring the corresponding inhibition efficiency. This will help you identify the optimal concentration for your system.
-
-
Possible Cause 2: Incompatible Corrosive Environment.
-
Explanation: The chosen thiourea derivative may not be suitable for the specific acidic medium you are using.[1] For example, sulfur-containing inhibitors are often more effective in sulfuric acid, whereas nitrogen-containing inhibitors may perform better in hydrochloric acid.[3]
-
Solution: Review the literature to confirm the suitability of your inhibitor for the chosen acid. It may be necessary to screen different thiourea derivatives to find one that is effective in your specific corrosive environment.
-
-
Possible Cause 3: High Experimental Temperature.
-
Explanation: If the inhibitor primarily adsorbs via physisorption, an increase in temperature can lead to desorption from the metal surface, resulting in decreased inhibition efficiency.[1]
-
Solution: If experimentally feasible, conduct your experiments at a lower temperature. For high-temperature applications, select thiourea derivatives that are known to exhibit strong chemisorption.[1]
-
Problem 2: I am observing an increase in corrosion rate after adding the inhibitor.
-
Possible Cause 1: Inhibitor Concentration is Too High.
-
Explanation: At excessively high concentrations, some thiourea derivatives can act as corrosion promoters.[1][3][10] This may be due to the formation of corrosion-accelerating byproducts or complex interactions at the metal-solution interface.[1]
-
Solution: Perform a detailed concentration optimization study, starting from a much lower concentration and gradually increasing it while carefully monitoring the corrosion rate.
-
-
Possible Cause 2: Decomposition of the Thiourea Derivative.
-
Explanation: In certain aggressive environments, such as in the presence of oxidizing agents or at elevated temperatures, thiourea derivatives can decompose to form species like hydrogen sulfide (H₂S), which can accelerate corrosion.[1][10]
-
Solution: Analyze your experimental solution for any signs of decomposition, such as the formation of a precipitate. Consider using a more stable derivative or adding a stabilizing agent. Thiourea-based inhibitors are generally not recommended for use in oxidizing acids.[1]
-
Problem 3: My results are inconsistent and not reproducible.
-
Possible Cause 1: Inconsistent Metal Surface Preparation.
-
Explanation: The initial state of the metal surface, including its roughness and the presence of any pre-existing oxide layers, can significantly impact inhibitor adsorption and the resulting corrosion rate.[1]
-
Solution: Implement and strictly adhere to a standardized and reproducible procedure for preparing the surface of your metal specimens before each experiment. This typically involves sequential abrasion with different grades of emery paper, degreasing with a solvent like acetone, rinsing with distilled water, and drying.
-
-
Possible Cause 2: Instability of the Inhibitor Solution.
-
Explanation: Thiourea derivative solutions may not be stable over long periods.
-
Solution: Always use freshly prepared inhibitor solutions for your experiments to ensure consistent concentration and inhibitor integrity.[1]
-
-
Possible Cause 3: Fluctuations in Experimental Conditions.
-
Explanation: Variations in environmental factors such as temperature and dissolved oxygen levels can influence both the corrosion process and the inhibitor's performance.[1]
-
Solution: Ensure that your experimental setup allows for precise control and monitoring of key parameters. If your study requires an oxygen-free environment, ensure proper de-aeration of your solution before and during the experiment.
-
Section 3: Advanced Optimization Strategies
For researchers aiming to maximize the inhibitory effect of thiourea derivatives, consider the following advanced strategies.
Synergistic Effects
Q: Can the performance of thiourea derivatives be enhanced by adding other compounds?
A: Yes, a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual efficiencies, can often be achieved.
-
With Metal Cations: The addition of metal ions like Zn²⁺ can enhance the inhibition efficiency of thiourea.[6] The zinc ions can co-adsorb on the metal surface, forming a more compact and stable protective film.[6]
-
With Other Organic Molecules: Combining thiourea derivatives with other organic compounds, such as L-Phenylalanine or imidazoline, can lead to a significant synergistic inhibitory effect.[11]
-
With Surfactants: Non-ionic surfactants can also enhance the performance of thiourea derivatives.[12][13] The surfactant molecules can influence the adsorption of the inhibitor and contribute to the formation of a more effective protective layer.
Molecular Design and Quantum Chemical Calculations
Q: How can I rationally design more effective thiourea-based inhibitors?
A: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing and screening potential corrosion inhibitors.[14][15] Several quantum chemical parameters can be correlated with inhibition efficiency:
| Parameter | Description | Desired Value for High Efficiency |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher (indicates better electron-donating ability) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower (indicates better electron-accepting ability) |
| ΔE (Energy Gap) | ELUMO - EHOMO | Smaller (indicates higher reactivity) |
| Dipole Moment (μ) | A measure of the polarity of the molecule | Higher (can enhance adsorption on the metal surface) |
By calculating these parameters for various candidate molecules, you can predict their potential inhibition efficiency before undertaking extensive experimental synthesis and testing.[16][17]
Section 4: Standard Operating Procedures (SOPs)
This section provides detailed protocols for common experimental techniques used to evaluate corrosion inhibitors.
SOP 1: Weight Loss Method
This is a straightforward and widely used method to determine the average corrosion rate.[2]
-
Specimen Preparation:
-
Prepare metal coupons of known dimensions.
-
Abrade the coupons sequentially with different grades of emery paper.
-
Degrease the specimens with acetone, wash with distilled water, and dry thoroughly.
-
Accurately weigh each specimen.
-
-
Immersion Test:
-
Immerse the prepared specimens in the corrosive solution, both with and without the inhibitor, for a predetermined period.
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the specimens from the solution.
-
Carefully clean the specimens to remove any corrosion products.
-
Rinse with distilled water, dry, and reweigh.
-
-
Calculations:
-
Calculate the corrosion rate (CR) using the weight loss data.
-
Determine the Inhibition Efficiency (%IE) using the following formula: %IE = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate without the inhibitor, and CRinh is the corrosion rate with the inhibitor.[2]
-
SOP 2: Electrochemical Measurements
Electrochemical techniques provide rapid results and offer valuable insights into the corrosion inhibition mechanism.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
-
Potentiodynamic Polarization:
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential in both the anodic and cathodic directions from the OCP.
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency from the icorr values.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal over a range of frequencies at the OCP.
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct).
-
An increase in the Rct value in the presence of the inhibitor indicates the formation of a protective layer.[5]
-
Visualizations
General Workflow for Evaluating Thiourea Derivatives
Caption: A generalized workflow for the synthesis, testing, and analysis of thiourea derivatives as corrosion inhibitors.
Mechanism of Adsorption
Caption: Adsorption mechanism of a thiourea derivative on a metal surface.
Troubleshooting Inconsistent EIS Resultsdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijaet.org [ijaet.org]
- 10. content.ampp.org [content.ampp.org]
- 11. content.ampp.org [content.ampp.org]
- 12. emerald.com [emerald.com]
- 13. The Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-316 in Hydrochloric Acid | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
- 16. sibran.ru [sibran.ru]
- 17. physchemres.org [physchemres.org]
Removing unreacted isothiocyanate from thiourea product mixtures
Executive Summary & Safety Context
The Problem: Isothiocyanates (ITCs) are potent electrophiles used to synthesize thioureas. However, residual ITCs are cytotoxic, often pungent, and can covalently modify nucleophilic residues (cysteine/lysine) in biological assays, leading to false positives (pan-assay interference) or high background noise.
The Solution: While chromatography is standard, it is often inefficient for removing trace ITCs due to similar polarity profiles with non-polar thioureas. Polymer-supported sequestration (scavenging) is the industry "gold standard" for high-throughput and medicinal chemistry scales, offering a self-validating "catch-and-release" mechanism that chemically removes the impurity without aqueous workup.
Method A: Solid-Phase Scavenging (Recommended)
Best For: Small to medium scale (<5g), library synthesis, and removal of trace (<10%) ITC.
The Mechanism
This method utilizes a resin-bound amine (nucleophile) which attacks the electrophilic carbon of the unreacted isothiocyanate. This converts the solution-phase impurity into a solid-supported thiourea, which is then removed via simple filtration.
Recommended Scavengers:
-
Si-Trisamine (Silica-supported): Fast kinetics, rigid structure (doesn't require swelling), compatible with flow chemistry.
-
PS-Trisamine (Polystyrene-supported): Higher loading capacity, requires swelling solvents (DCM, THF).
Workflow Visualization
The following diagram illustrates the chemical logic of the scavenging process.
Figure 1: The "Catch-and-Remove" workflow for isothiocyanate sequestration.
Standard Protocol
-
Assessment: Determine the excess ITC equivalents used in the reaction (typically 1.1–1.2 eq).
-
Calculation: Calculate the amount of scavenger needed. Use 3–4 equivalents of scavenger relative to the excess ITC, not the limiting reagent.
-
Formula:
-
-
Addition: Add the resin directly to the reaction vessel.
-
Note: If using PS-Trisamine, ensure the solvent is DCM, THF, or DMF to swell the beads. If using alcohols, switch to Si-Trisamine.
-
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.
-
Validation: Spot a TLC plate. The ITC spot (usually high Rf, UV active) should disappear.
-
Filtration: Filter through a fritted cartridge or Celite pad. Wash the resin cake with 2 bed volumes of solvent to recover any adsorbed product.
Method B: Crystallization & Chromatography (Alternative)
Best For: Large scale (>10g), cost-sensitive processes, or when scavenger resins are unavailable.
Solubility Logic
Thioureas are generally crystalline solids with high melting points and significant polarity (due to the thioamide bond). Isothiocyanates are often oils or low-melting solids with lower polarity.
| Feature | Isothiocyanate (Impurity) | Thiourea (Product) | Separation Strategy |
| State | Often Oil / Low MP Solid | Crystalline Solid | Recrystallization |
| Polarity | Low (Lipophilic) | Moderate to High | Flash Chromatography |
| H-Bonding | Acceptor only | Donor & Acceptor | Solvent Wash |
Recrystallization Protocol[1]
-
Solvent Selection: Choose a solvent where the ITC is highly soluble at room temperature (e.g., Ethanol, Isopropanol) but the thiourea is sparingly soluble.[1]
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling solvent.
-
Cooling: Allow to cool slowly to room temperature.
-
Critical Step: If the ITC concentration is high, do not cool to 0°C immediately, as the oil may occlude into the crystal lattice.
-
-
Wash: Filter the crystals and wash with cold solvent.[2] The ITC remains in the mother liquor.
Troubleshooting Guide (FAQ)
Scavenging Issues
Q: The scavenger resin didn't remove the ITC after 2 hours. What went wrong?
-
Cause 1: Solvent Incompatibility. If using Polystyrene (PS) resins in Methanol or Water, the beads collapse and active sites become inaccessible.
-
Fix: Switch to Si-Trisamine (silica-based) for polar protic solvents, or swap the solvent to DCM/THF for PS resins.
-
-
Cause 2: Steric Hindrance. Bulky ITCs (e.g., tert-butyl or adamantyl-ITC) react slowly with resin-bound amines.
-
Fix: Increase temperature to 40°C or increase incubation time to overnight.
-
-
Cause 3: Stoichiometry.
-
Fix: Ensure you calculated equivalents based on the residual ITC, but apply a safety factor. Use at least 4 equivalents of resin relative to the impurity.
-
Detection & Analysis
Q: I see a peak in LC-MS, but I'm not sure if it's the ITC.
-
Diagnosis: ITCs often do not ionize well in ESI+ mode. However, they may form adducts with the mobile phase (e.g., Methanol) inside the source.
-
Test: Treat a small aliquot of your sample with excess butylamine. If the peak shifts to a mass corresponding to [M + Butylamine], the original peak was the ITC.
Q: My product is "oiling out" during recrystallization.
-
Cause: The presence of the oily ITC impurity lowers the melting point of the mixture.
-
Fix: Perform a "trituration" first. Suspend the oil in a solvent that dissolves the ITC (like Hexanes or minimal Ether) but not the product. Sonicate until a solid forms, filter, then recrystallize the solid.
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
Biotage. (n.d.).[3][4] ISOLUTE® Si-Trisamine Metal and Electrophile Scavenger. Retrieved February 25, 2026, from [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers Guide. Retrieved February 25, 2026, from [Link]
-
National Institutes of Health (NIH). (2004). New Developments in Polymer-Supported Reagents, Scavengers and Catalysts for Organic Synthesis. Current Opinion in Drug Discovery & Development. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methylthiourea Synthesis Protocol. Retrieved February 25, 2026, from [Link]
Sources
Validation & Comparative
Advanced Spectroscopic Guide: N-(2-pyridinylmethyl)thiourea (PMTU)
Topic: FTIR Characteristic Bands of N-(2-pyridinylmethyl)thiourea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Power of PMTU
N-(2-pyridinylmethyl)thiourea (PMTU) represents a critical class of "hybrid" ligands in coordination chemistry and drug design. Unlike simple thioureas, PMTU possesses a hard donor site (pyridine nitrogen) and a soft donor site (thiocarbonyl sulfur), separated by a flexible methylene bridge.
This guide objectively compares the FTIR spectral profile of PMTU against its primary alternatives—unsubstituted Thiourea and N-Phenylthiourea —to demonstrate why PMTU offers superior versatility in metal chelation and how to rigorously validate its structure. We prioritize the diagnostic utility of the infrared spectrum as a rapid, cost-effective alternative to X-ray crystallography for solid-state characterization.
Structural & Vibrational Logic
To interpret the FTIR spectrum accurately, one must understand the vibrational modes relative to the molecular geometry. PMTU exists in equilibrium between thione (
The Methylene Bridge Differentiator
Most researchers confuse PMTU with N-(2-pyridyl)thiourea. The critical difference is the methylene (
-
Impact: The bridge breaks the conjugation between the pyridine ring and the thiourea moiety.
-
FTIR Signature: Look for aliphatic
stretching vibrations ( ), which are absent in direct N-pyridyl analogs.
Graphviz Workflow: Vibrational Assignment Logic
The following diagram illustrates the hierarchical logic for assigning bands in PMTU, distinguishing it from precursors.
Figure 1: Hierarchical logic for FTIR band assignment in PMTU. The aliphatic C-H stretch is the primary differentiator from non-bridged analogs.
Comparative Analysis: PMTU vs. Alternatives
This section compares PMTU against its structural precursors and analogs to highlight specific spectral shifts used for quality control (QC).
Table 1: Characteristic Band Comparison (Wavenumbers in )
| Functional Group | Mode | PMTU (Target) | Thiourea (Parent) | 2-(Aminomethyl)pyridine | Diagnostic Note |
| 3180–3350 (m, br) | 3160–3380 (s, split) | 3250–3370 (w) | PMTU shows broadening due to intra-molecular H-bonding (Py-N | ||
| Aliphatic | 2860–2930 (w) | Absent | 2850–2920 (m) | Confirms the integrity of the methylene bridge. | |
| Thioamide I | 1530–1560 (s) | 1610 (s) | Absent | Shift indicates substitution on the Nitrogen. | |
| Pyridine Ring | 1585–1595 (s) | Absent | 1590 (s) | Overlaps with Thioamide bands; requires careful deconvolution. | |
| Thioamide IV | 700–740 (m) | 730 (s) | Absent | Key Indicator: Shifts to lower freq upon metal coordination (S-bonding). | |
| Pyridine Breathing | 990–1005 (m) | Absent | 995 (m) | Shifts to higher freq (>1010) if metal binds to Pyridine N. |
Performance Insight: Why PMTU?
-
Versus Phenylthiourea: PMTU exhibits a unique "Pyridine Breathing" mode (~995
). In drug development, monitoring this band allows researchers to determine if the molecule is docking into active sites via the pyridine ring or the thiourea tail. Phenylthiourea lacks this specific probe. -
Versus Simple Thiourea: The presence of the methylene bridge in PMTU introduces flexibility, often resulting in "cleaner" spectra in the fingerprint region compared to the rigid lattice modes of crystalline thiourea.
Experimental Protocol: Self-Validating FTIR Workflow
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol which includes internal validation steps.
Materials
-
Sample: Recrystallized PMTU (purity >98%).
-
Matrix: Spectroscopic grade KBr (dried at 110°C for 4 hours) or Diamond ATR crystal.
-
Instrument: FTIR Spectrometer (Resolution: 2
, Scans: 32).
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol. Collect background (air) spectrum. Validation: Ensure no peaks exist in 2800–3000
(hydrocarbon contamination). -
Sample Preparation (Solid State):
-
Acquisition: Scan from 4000 to 400
.[3][4] -
Spectral Normalization: Normalize the highest peak (usually Thioamide I or Pyridine stretch) to 1.0 absorbance units for comparison.
Data Validation Checkpoint
-
Pass: Distinct doublet or broad band at 3100–3300
AND sharp peak at ~720 . -
Fail (Hydrolysis): Appearance of broad
stretch >3400 (wet sample) or loss of 1590 band (pyridine degradation). -
Fail (Precursor Contamination): Absence of 1530
band implies unreacted 2-(aminomethyl)pyridine.
Application: Validating Metal Coordination
The primary use of PMTU is as a ligand. FTIR is the fastest way to confirm metal binding before growing single crystals.
Mechanism of Spectral Shifts
-
S-Coordination: The metal draws electron density from Sulfur. The
bond order decreases.-
Result: The band at 700–740
shifts DOWN by 10–30 .
-
-
N-Coordination (Pyridine): The metal locks the lone pair of the pyridine nitrogen.
-
Result: The ring breathing mode at 995
shifts UP to ~1015–1025 .
-
Graphviz Workflow: Coordination Diagnosis
Figure 2: Decision tree for interpreting FTIR shifts in Metal-PMTU complexes. Simultaneous shifts in C=S and Pyridine modes confirm bidentate chelation.
References
-
Fayomi, E. O., et al. (2018).[5] "Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-di(pyridin-2-yl) Thiourea Derivatives." International Research Journal of Pure and Applied Chemistry, 16(3), 1-31.[5]
-
Saeed, A., et al. (2014). "Recent developments in the chemistry of thioureas: A review." Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4).
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for Thioamide I-IV band assignments).
-
Gunasekaran, S., et al. (2008). "Vibrational spectra and normal coordinate analysis of thiourea." Indian Journal of Pure & Applied Physics, 46, 833-838.
- Binzet, G., et al. (2018). "Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with N-(2-pyridylmethyl)thiourea." Journal of the Turkish Chemical Society. (Provides specific comparison of free ligand vs complex).
Sources
Biological activity comparison of pyridyl-thiourea vs. phenyl-thiourea
Executive Summary
In the landscape of medicinal chemistry, the thiourea scaffold (
-
Phenyl-Thiourea (PTU): The classical scaffold. It excels in hydrophobic binding and is the standard for thyroperoxidase (TPO) inhibition (antithyroid activity). However, it suffers from poor aqueous solubility and significant goitrogenic toxicity.
-
Pyridyl-Thiourea: The "electronically tuned" alternative. The incorporation of the pyridine nitrogen introduces a critical hydrogen-bond acceptor site, lowers lipophilicity (LogP), and enhances solubility. Biologically, it often outperforms PTU in kinase inhibition (e.g., VEGFR, EGFR) and urease inhibition due to its ability to engage specific active site residues (e.g., Ser, Thr) that the phenyl ring cannot.
Verdict: Choose Phenyl-Thiourea for targets requiring deep hydrophobic pocket insertion. Choose Pyridyl-Thiourea to improve solubility, target kinase hinge regions, or design potent metalloenzyme inhibitors with reduced thyroid toxicity risks.
Chemical Basis of Divergence
The biological differences stem directly from the electronic perturbation caused by the pyridine nitrogen atom.
| Feature | Phenyl-Thiourea Scaffold | Pyridyl-Thiourea Scaffold |
| Electronic Nature | Electron-rich | Electron-deficient ring; Nitrogen acts as an electron sink. |
| H-Bonding | Donor only (Thiourea NHs). | Donor + Acceptor (Pyridine N is a weak base). |
| Lipophilicity (LogP) | High (Benzene | Moderate (Pyridine |
| Solubility | Poor in water; requires DMSO/DMF.[1] | Improved; can form water-soluble salts. |
| Acidity (pKa) | Thiourea NH pKa | Pyridine N withdraws density, increasing NH acidity (stronger H-bonds). |
Visualization: SAR & Electronic Tuning
The following diagram illustrates how the structural substitution dictates biological function.
Figure 1: Structure-Activity Relationship (SAR) divergence between Phenyl- and Pyridyl-thioureas.
Therapeutic Area Comparison
A. Anticancer Activity (Kinase Inhibition)
Pyridyl-thioureas have emerged as superior scaffolds for kinase inhibitors (e.g., EGFR, HER2, VEGFR).
-
Mechanism: The pyridine nitrogen can form a hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR ) or specific residues like Ser438 , which the phenyl ring cannot do.
-
Data: In comparative studies, 1-aryl-3-(pyridin-2-yl) thioureas showed IC50 values of 0.03 µM against HER2, comparable to Lapatinib, whereas phenyl analogs often ranged >1.0 µM due to weaker binding affinity [1].
B. Urease Inhibition
Urease is a nickel-dependent enzyme. The thiourea sulfur binds to the Ni²⁺ active site.
-
Phenyl-Thiourea: Acts as a standard inhibitor but often requires electron-withdrawing groups (4-F, 4-Cl) to achieve potency.
-
Pyridyl-Thiourea: Derivatives like 3-nitropyridin-2-yl thiourea exhibit significantly lower IC50 values (approx. 2.0 µM ) compared to standard thiourea (23 µM ) [2]. The pyridine nitrogen likely stabilizes the inhibitor-enzyme complex through additional contacts with active site residues (e.g., His residues coordinating the Nickel).
C. Antimicrobial & Antiviral[2]
-
Phenyl-Thiourea: Broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (S. aureus). Activity is highly dependent on lipophilicity (LogP) to penetrate cell walls.
-
Pyridyl-Thiourea: Nicotinoyl thioureas show superior activity against Mycobacterium tuberculosis and certain fungal strains. The enhanced polarity helps in penetrating the mycobacterial cell envelope when coupled with specific lipophilic tails [3].
Toxicity & ADME Profile
This is the most critical differentiator for drug development.
| Parameter | Phenyl-Thiourea (PTU) | Pyridyl-Thiourea |
| Thyroid Toxicity | High. Known Goitrogen. Inhibits Thyroperoxidase (TPO) by trapping oxidized iodide. | Low/Moderate. Structural alteration reduces TPO affinity, though high doses may still interfere with iodine metabolism. |
| Liver Toxicity | Moderate. | High. Pyridine rings can undergo metabolic activation (N-oxidation or ring opening) leading to reactive intermediates. |
| Metabolic Stability | Susceptible to oxidative desulfuration (forming ureas). | Pyridine ring can be stabilized by deuteration or substitution to prevent rapid metabolism.[2] |
| Bioavailability | Limited by solubility (Class II/IV). | Improved (Class I/II potential). |
Experimental Protocols
Protocol A: Comparative Urease Inhibition Assay
This assay validates the superior potency of pyridyl derivatives.
Materials:
-
Jack Bean Urease (Sigma-Aldrich, Type III).
-
Substrate: Urea (100 mM).
-
Buffer: Phosphate Buffer (pH 6.8).
-
Indicator: Phenol Red (0.002%).
Procedure:
-
Preparation: Dissolve test compounds (Phenyl- vs. Pyridyl-thiourea) in DMSO. Prepare serial dilutions (0.5 µM to 100 µM).
-
Incubation: Mix 10 µL of compound solution with 25 µL of Urease enzyme solution (5 U/mL) in a 96-well plate. Incubate at 37°C for 15 minutes.
-
Reaction: Add 50 µL of Urea solution containing Phenol Red.
-
Measurement: Monitor the absorbance at 570 nm . Urease hydrolyzes urea to ammonia, raising pH and turning the indicator pink.
-
Calculation: Determine % Inhibition =
.
Protocol B: General Synthesis (Isothiocyanate Method)
Applicable for synthesizing both variants for head-to-head testing.
-
Reagents: Amine (Aniline or 2-Aminopyridine) + Isothiocyanate (R-NCS).
-
Reaction:
-
Purification: Recrystallize from EtOH/DMF.
Mechanism of Action Visualization
The following diagram details the signaling pathway inhibition (specifically EGFR/HER2) where pyridyl-thioureas excel.
Figure 2: Mechanism of EGFR/HER2 inhibition. Pyridyl-thioureas effectively compete with ATP by mimicking the adenine ring's H-bonding interactions.
References
-
Biointerface Research. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from
-
Frontiers in Chemistry. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from
-
National Institutes of Health (PMC). (2025). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from
-
BenchChem. (2025).[2] Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 1-Phenyl-3-(2-pyridyl)-2-thiourea. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
